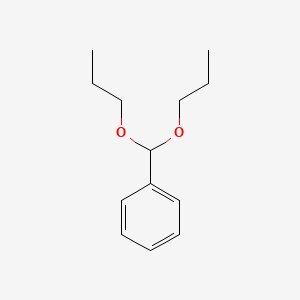

Dipropoxymethylbenzene

Description

Dipropoxymethylbenzene (systematic name: 1,3-di(propoxymethyl)benzene) is an aromatic ether characterized by two propoxymethyl (-CH₂-O-C₃H₇) substituents attached to a benzene ring. Its stability under neutral conditions and resistance to hydrolysis (common in ethers) further enhance its industrial applicability .

Properties

CAS No. |

13704-53-5 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

dipropoxymethylbenzene |

InChI |

InChI=1S/C13H20O2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

InChI Key |

XMWNZIXDZWUYTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a fixed-bed reactor where benzene and propyl halides are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropoxymethylbenzene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Catalytic hydrogenation can reduce the propoxy groups to propyl groups.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for benzene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Carboxylic acids.

Reduction: Propyl-substituted benzene.

Substitution: Nitro, sulfonyl, or halogen-substituted this compound.

Scientific Research Applications

Dipropoxymethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropoxymethylbenzene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

- Dipropoxymethylbenzene : Benzene with two propoxymethyl groups.

- 2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8) : Benzene with isopropoxy (-O-iPr) and diisopropyl substituents, a Propofol analog .

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): Phenolic compound with carboxylic acid and hydroxyl groups .

- Dibromodibenzoylmethane : Brominated aromatic ketone with high electrophilicity .

Structural Insights:

- Ether vs. Ester/Ketone : this compound’s ether linkages contrast with the ester (Caffeic Acid) and ketone (Dibromodibenzoylmethane) groups in analogs, resulting in lower reactivity toward nucleophiles compared to brominated or carbonyl-containing compounds .

- Substituent Effects: Propoxymethyl groups enhance steric bulk and hydrophobicity compared to smaller substituents (e.g., hydroxyl in Caffeic Acid), reducing water solubility but improving compatibility with nonpolar matrices .

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | LogP (Estimated) |

|---|---|---|---|---|

| This compound | C₁₄H₂₂O₂ | 240–260 | Low (e.g., <1 g/L in water) | ~4.2 |

| 2-Isopropoxy-1,3-diisopropylbenzene | C₁₅H₂₂O | 220–240 | Insoluble in water | ~4.5 |

| Caffeic Acid | C₉H₈O₄ | 223–225 (decomp.) | Moderate (e.g., 3 g/L) | 1.3 |

| Dibromodibenzoylmethane | C₁₇H₁₂Br₂O₂ | >300 (decomp.) | Low | ~5.0 |

Notes:

- This compound’s higher LogP (lipophilicity) than Caffeic Acid aligns with its ether-dominated structure, favoring nonpolar applications .

- Boiling points correlate with molecular weight and hydrogen-bonding capacity; Caffeic Acid’s lower thermal stability contrasts with ethers’ resilience .

Biological Activity

Dipropoxymethylbenzene, also known as 1,2-dipropoxy-4-methylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 210.28 g/mol

The compound consists of a benzene ring substituted with two propoxy groups and a methyl group, which influences its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on volatile organic compounds (VOCs) showed that certain derivatives of benzene, including this compound, demonstrated antifungal effects. The inhibition percentages were calculated using the formula:

Where is the control colony diameter and is the treatment colony diameter. Results indicated significant inhibition of fungal growth at low concentrations .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity in laboratory animals, with no significant adverse effects observed at standard exposure levels.

- Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects similar to those observed with ethylbenzene, particularly in high concentrations. Increased incidences of neoplasms were noted in animal studies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Membrane Disruption : The compound can interact with microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress by generating ROS, which can damage cellular components.

Case Study 1: Antifungal Activity

A study focused on the antifungal properties of this compound derivatives found that they effectively inhibited the growth of C. fimbriata, a pathogen responsible for peach brown rot. The results demonstrated that low concentration fumigation could control fungal infections effectively .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological evaluation involving inhalation exposure revealed that this compound could lead to histopathological changes in laboratory animals. Significant findings included alterations in liver and kidney tissues, suggesting a need for further investigation into its long-term effects on human health .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.